REACTION_CXSMILES
|
[CH2:1]([C:8]1[C:9](=[O:36])[NH:10][C:11](=[O:35])[N:12]([CH2:14][O:15][CH:16]([CH2:26][O:27]CC2C=CC=CC=2)[CH2:17][O:18]CC2C=CC=CC=2)[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.Cl.[Pd]>[CH2:1]([C:8]1[C:9](=[O:36])[NH:10][C:11](=[O:35])[N:12]([CH2:14][O:15][CH:16]([CH2:17][OH:18])[CH2:26][OH:27])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
3a
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1C(NC(N(C1)COC(COCC1=CC=CC=C1)COCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the theoretical amount of hydrogen had been absorbed
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
eluted with methylene chloride-methanol (12:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1C(NC(N(C1)COC(CO)CO)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |